2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
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Overview
Description
2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a complex organic compound that features a methoxyphenyl group, a pyridinyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is the use of click chemistry to form the triazole ring. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the acetamide linkage is formed via amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substituting agents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can act as a bioisostere for amide bonds, allowing the compound to mimic natural substrates and inhibit enzyme activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinyl group can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide: Unique due to its combination of a methoxyphenyl group, a pyridinyl group, and a triazole ring.
2-(2-hydroxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethanamide: Similar structure but with an ethanamide linkage instead of an acetamide linkage.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group can enhance solubility and membrane permeability, while the triazole ring provides stability and bioactivity.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-16-7-3-2-5-13(16)9-17(23)19-10-14-12-22(21-20-14)15-6-4-8-18-11-15/h2-8,11-12H,9-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYCMHRBSRQIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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